

Spectroscopic Analysis of 2-Bromo-5-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-5-methylphenol**

Cat. No.: **B088109**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-methylphenol**, tailored for researchers, scientists, and professionals in drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Data Presentation

While comprehensive, publicly available experimental spectra for **2-Bromo-5-methylphenol** are not readily accessible, this section presents the predicted and expected spectroscopic data based on the compound's structure and established principles of spectroscopic interpretation. This data is organized into tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[\[1\]](#)

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.3	d	1H	Ar-H
~6.8	d	1H	Ar-H
~6.6	s	1H	Ar-H
~5.0	s (broad)	1H	-OH
~2.3	s	3H	-CH ₃

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Assignment
~155	C-OH
~138	C-CH ₃
~132	C-H
~125	C-H
~118	C-Br
~115	C-H
~20	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (H-bonded)
3100-3000	Medium	Aromatic C-H stretch
2920-2850	Medium	Aliphatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C stretch
1300-1000	Strong	C-O stretch
~800	Strong	C-H out-of-plane bend
~600	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
188	High	[M+2] ⁺ • (due to ⁸¹ Br)
186	High	[M] ⁺ • (due to ⁷⁹ Br)
107	Medium	[M - Br] ⁺
79	Medium	[Br] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **2-Bromo-5-methylphenol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution into a 5 mm NMR tube.

Data Acquisition:

- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR.
- For ^1H NMR, the spectral width is set to cover the range of proton chemical shifts, typically from 0 to 12 ppm.
- For ^{13}C NMR, a wider spectral width is used, generally from 0 to 220 ppm.
- A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of solid **2-Bromo-5-methylphenol** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty ATR crystal is first collected.
- The sample spectrum is then recorded, typically in the range of 4000 to 400 cm^{-1} .

- The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

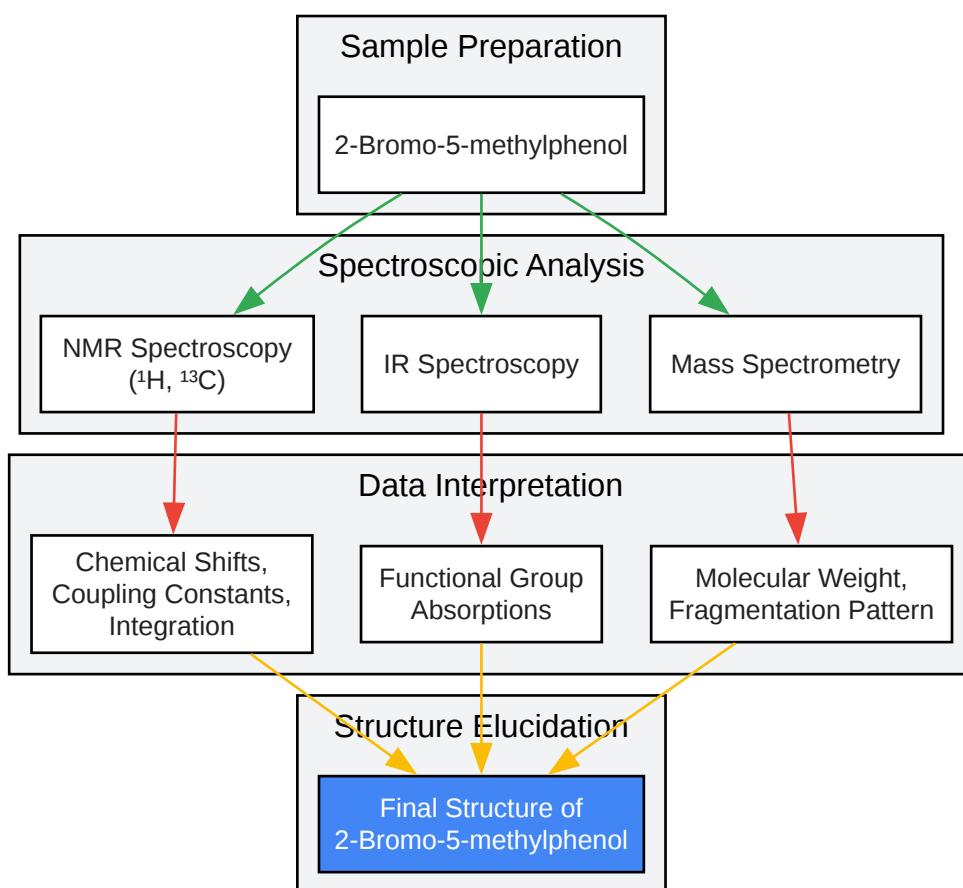
- Dissolve a small amount of **2-Bromo-5-methylphenol** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The solution is then introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Data Acquisition:

- Electron ionization (EI) is a common method for ionizing the sample molecules. In EI, the sample is bombarded with a high-energy electron beam, causing the loss of an electron to form a molecular ion ($M^{+\bullet}$).
- The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-5-methylphenol**.



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A general workflow for spectroscopic analysis.

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References

- 1. rsc.org [rsc.org]
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Phone: (601) 213-4426
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